molecular formula C8H9Br2NO2 B6266119 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide CAS No. 1803587-81-6

2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide

Cat. No.: B6266119
CAS No.: 1803587-81-6
M. Wt: 311
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide: is an organic compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(2-methoxypyridin-3-yl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its target. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

1803587-81-6

Molecular Formula

C8H9Br2NO2

Molecular Weight

311

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.